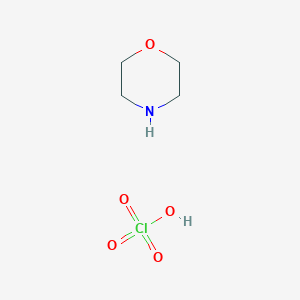

Perchloric acid--morpholine (1/1)

Description

Contextual Background of Morpholinium Salts

Morpholine (B109124), a heterocyclic organic compound containing both amine and ether functional groups, is a versatile building block in medicinal and materials chemistry. researchgate.net When morpholine reacts with an acid, it forms a morpholinium salt. For instance, its reaction with hydrochloric acid yields morpholinium chloride. These salts have found applications as catalysts, particularly in the synthesis of polyurethanes, and as intermediates in the production of various organic compounds. google.com The morpholine moiety itself is considered a "privileged structure" in medicinal chemistry, as its incorporation into molecules can enhance their pharmacological properties. researchgate.net The study of morpholinium salts extends to the field of organic ionic plastic crystals, which are being investigated as safer, solid-state ion conductors for applications like next-generation batteries. rsc.org

Overview of Current Research Trajectories

Current research on morpholinium perchlorate (B79767) and related compounds is multifaceted. A significant area of investigation is in the field of energetic materials. mdpi.comuni-muenchen.de Researchers are exploring the synthesis and characterization of new energetic salts, with a focus on understanding the relationship between their structure and sensitivity. purdue.edunih.gov The thermal stability and decomposition pathways of these materials are crucial aspects of this research.

Another important research direction is the study of the crystal structure and solid-state properties of morpholinium salts. X-ray diffraction studies have been used to determine the crystal structure of morpholinium perchlorate, revealing details about hydrogen bonding interactions. doaj.org Spectroscopic techniques, such as infrared (IR) and Raman spectroscopy, are employed to investigate the vibrational modes of the morpholinium cation and the perchlorate anion, providing insights into the compound's structure and bonding. researchgate.netresearchgate.netnih.gov

Furthermore, the development of new morpholine derivatives for various applications, including agrochemicals and pharmaceuticals, continues to be an active area of research. acs.orge3s-conferences.org The synthesis of novel morpholine-based scaffolds for compound libraries is also being explored. acs.org

Scope and Methodological Framework of the Research Review

This review consolidates findings from various scientific studies on Perchloric acid–morpholine (1/1). The primary methodologies reported in the literature for the characterization of this complex include:

Synthesis: The most common method for preparing morpholinium perchlorate is through a neutralization reaction between morpholine and perchloric acid. smolecule.com

Crystallographic Analysis: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and the hydrogen bonding network within the crystal structure. doaj.org

Spectroscopic Analysis: Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational frequencies of the functional groups present in the morpholinium cation and the perchlorate anion. researchgate.netresearchgate.net

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) are used to study the thermal behavior of the compound, including its melting point and decomposition temperature.

The following sections will delve into the detailed research findings concerning the synthesis, crystal structure, and spectroscopic properties of Perchloric acid–morpholine (1/1).

Detailed Research Findings

Synthesis and Crystal Structure

The synthesis of morpholinium perchlorate is typically achieved through the direct reaction of morpholine with perchloric acid. smolecule.com The crystal structure of morpholinium perchlorate, with the chemical formula C₄H₁₀NO⁺·ClO₄⁻, has been determined using single-crystal X-ray diffraction. The analysis revealed the presence of three independent formula units in the asymmetric unit. A key feature of the crystal structure is the formation of chains of morpholinium cations along the nih.gov direction, linked by N—H...O hydrogen bonds. Each morpholinium cation acts as both a donor and an acceptor in these interactions. Additionally, each cation forms an N—H...O hydrogen bond with a perchlorate anion. doaj.org

Table 1: Crystallographic Data for Morpholinium Perchlorate

| Parameter | Value |

| Chemical Formula | C₄H₁₀NO⁺·ClO₄⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.345 (3) |

| b (Å) | 8.685 (2) |

| c (Å) | 20.325 (4) |

| β (°) | 108.34 (3) |

| Volume (ų) | 2234.3 (8) |

| Z | 12 |

| (Data sourced from crystallographic studies) |

Spectroscopic and Thermal Properties

The vibrational spectra of morpholinium perchlorate have been investigated using infrared (IR) and Raman spectroscopy. The spectra show characteristic bands corresponding to the vibrations of the morpholinium cation and the perchlorate anion. The perchlorate ion (ClO₄⁻), with tetrahedral symmetry, exhibits distinct vibrational modes. The vibrational bands of the ClO₄⁻ ion are typically observed around 930 cm⁻¹ (symmetric stretch), 625 cm⁻¹ (asymmetric bend), and 1100 cm⁻¹ (asymmetric stretch). researchgate.net The presence of hydrogen bonding in the crystal structure can influence the positions and shapes of these vibrational bands. nih.gov

Studies on the thermal properties of perchlorate salts are crucial for understanding their stability and decomposition behavior. While specific thermal analysis data for morpholinium perchlorate is not extensively detailed in the provided search results, the general behavior of perchlorate salts involves decomposition at elevated temperatures.

Table 2: Key Vibrational Frequencies for the Perchlorate Anion

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Symmetric Stretch (ν₁) | ~930-940 |

| Asymmetric Bend (ν₂) | ~460 |

| Asymmetric Stretch (ν₃) | ~1100 |

| Asymmetric Bend (ν₄) | ~625 |

| (Data based on general spectroscopic studies of perchlorate salts) researchgate.netresearchgate.net |

Properties

CAS No. |

35175-75-8 |

|---|---|

Molecular Formula |

C4H10ClNO5 |

Molecular Weight |

187.58 g/mol |

IUPAC Name |

morpholine;perchloric acid |

InChI |

InChI=1S/C4H9NO.ClHO4/c1-3-6-4-2-5-1;2-1(3,4)5/h5H,1-4H2;(H,2,3,4,5) |

InChI Key |

OJYQUDNZYRNGKK-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1.OCl(=O)(=O)=O |

Origin of Product |

United States |

Synthetic Methodologies and Formation Mechanisms

Direct Synthesis Approaches for Morpholinium Perchlorate (B79767)

The synthesis of morpholinium perchlorate can be achieved through both solution-based and solid-state methods. Each approach offers distinct advantages and is governed by specific experimental conditions.

Solution-Based Preparations

The most common method for synthesizing morpholinium perchlorate is through a direct neutralization reaction in a solution. This typically involves the controlled addition of morpholine (B109124) to an aqueous solution of perchloric acid. The reaction is a straightforward acid-base neutralization, where the morpholine acts as a Brønsted-Lowry base and perchloric acid acts as a Brønsted-Lowry acid.

The process generally involves dissolving a stoichiometric amount of morpholine in a measured concentration of perchloric acid solution at room temperature with continuous stirring. The resulting solution is then typically evaporated at an elevated temperature (e.g., 323 K) to yield the crystalline morpholinium perchlorate salt. masterorganicchemistry.comyoutube.com The pH of the reaction mixture can be controlled, for instance, by maintaining it at a low pH to ensure complete protonation of the morpholine. nih.gov

Table 1: Example of Solution-Based Synthesis Parameters for Morpholinium Perchlorate

| Parameter | Value | Reference |

| Perchloric Acid Concentration | 0.92 M | masterorganicchemistry.comyoutube.com |

| Reactant Ratio | Stoichiometric | masterorganicchemistry.comyoutube.com |

| Temperature | Room Temperature (mixing), 323 K (evaporation) | masterorganicchemistry.comyoutube.com |

| Solvent | Water | masterorganicchemistry.comyoutube.com |

Solid-State Synthetic Routes

Solid-state synthesis offers a solvent-free alternative for the preparation of morpholinium perchlorate. Mechanochemistry, specifically techniques like liquid-assisted grinding (LAG), has emerged as a viable method for the synthesis of various salts. researchgate.netsci-hub.st In this approach, solid morpholine and a solid form of perchloric acid (or a salt thereof) are ground together, often with the addition of a small amount of a liquid to facilitate the reaction.

While direct mechanochemical synthesis of morpholinium perchlorate is not extensively documented in readily available literature, the principles of mechanochemistry suggest its feasibility. The mechanical energy supplied during grinding can overcome the activation energy barrier for the proton transfer reaction between the solid reactants. The choice of the grinding liquid can also influence the reaction kinetics and the crystalline form of the product. nih.govrsc.org

Mechanistic Studies of Perchloric Acid–Morpholine Interactions

The formation of morpholinium perchlorate is a result of specific chemical interactions between the reactant molecules, primarily driven by proton transfer. Understanding these mechanisms is crucial for controlling the synthesis and obtaining a product with desired characteristics.

Proton Transfer Dynamics in Ionic Salt Formation

The core of the reaction between perchloric acid and morpholine is the transfer of a proton (H⁺) from the perchloric acid to the nitrogen atom of the morpholine ring. masterorganicchemistry.com Perchloric acid is a very strong acid, meaning it readily donates a proton. The nitrogen atom in morpholine has a lone pair of electrons, making it a proton acceptor (a base).

This proton transfer is typically a very fast process, often occurring on the timescale of molecular vibrations. nih.gov In solution, the process is facilitated by solvent molecules, which can form hydrogen-bonded networks that assist in the "shuttling" of the proton from the acid to the base. masterorganicchemistry.com The result of this proton transfer is the formation of the morpholinium cation ([C₄H₁₀NO]⁺) and the perchlorate anion (ClO₄⁻), which then associate to form the ionic salt. masterorganicchemistry.com Computational studies on similar amine-acid systems have shown that the proton transfer event is often barrierless and driven by the formation of a stable hydrogen bond between the acid and the base. nih.gov

Stoichiometric Control in Complexation Reactions

The stoichiometry of the reaction between morpholine and perchloric acid is crucial for obtaining the pure 1:1 complex. The balanced chemical equation for the neutralization reaction is:

C₄H₉NO + HClO₄ → [C₄H₁₀NO]⁺[ClO₄]⁻

Using a stoichiometric ratio of one mole of morpholine to one mole of perchloric acid ensures that, ideally, all reactants are consumed to form the desired salt. masterorganicchemistry.comyoutube.com An excess of either reactant would lead to impurities in the final product. For instance, an excess of morpholine would result in a basic final product, while an excess of perchloric acid would lead to an acidic product. Precise control over the amounts of reactants is therefore a key parameter in the synthesis.

Influence of Solvent Systems and Reaction Conditions on Yield and Purity

The choice of solvent and the reaction conditions play a significant role in the yield and purity of the resulting morpholinium perchlorate.

Solvent: Water is a common solvent for this reaction due to the high solubility of both reactants and the product at elevated temperatures. masterorganicchemistry.comyoutube.com The polarity of the solvent can influence the solubility of the reactants and the crystallization process of the product. researchgate.net For instance, the use of different solvents can affect the crystal morphology and size of the final product. ucl.ac.uk In some cases, the use of a less polar solvent could be employed to precipitate the salt as it is formed, potentially increasing the yield.

Temperature: The temperature at which the reaction and subsequent crystallization are carried out can affect the solubility of the salt and the rate of solvent evaporation. Higher temperatures during evaporation can speed up the process but may also lead to the decomposition of the product if it is thermally sensitive.

Purity: The purity of the final product is directly related to the purity of the starting materials and the precise control of stoichiometry. Recrystallization from a suitable solvent is a common technique to purify the solid salt and remove any unreacted starting materials or by-products.

Table 2: Factors Influencing Yield and Purity of Morpholinium Perchlorate

| Factor | Influence |

| Stoichiometry | Crucial for ensuring complete reaction and avoiding impurities from excess reactants. |

| Solvent Choice | Affects solubility of reactants and product, influencing crystallization and crystal morphology. |

| Temperature | Impacts reaction rate, solubility, and solvent evaporation rate. |

| Purity of Reactants | Directly impacts the purity of the final product. |

Advanced Structural Elucidation and Crystallography

Single Crystal X-ray Diffraction Analysis of Morpholinium Perchlorate (B79767)

Single-crystal XRD analysis provides high-resolution data on the atomic arrangement, bond lengths, and bond angles within the crystal. Studies show that morpholinium perchlorate crystals suitable for analysis can be grown by the slow evaporation solution growth technique. mkjc.in

The fundamental repeating unit of a crystal is its unit cell, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). Crystallographic studies have definitively identified the crystal system for morpholinium perchlorate as orthorhombic. mkjc.iniucr.org In an orthorhombic system, the axes are mutually perpendicular (α = β = γ = 90°), but their lengths are unequal.

The space group, which describes the symmetry elements within the unit cell, has been determined to be P2₁2₁2₁. mkjc.iniucr.org This non-centrosymmetric space group is common for chiral molecules or salts containing them. The analysis of one particular crystal structure determined at a temperature of 100 K revealed it to be an inversion twin. escholarship.orgdoaj.org The structure contains three independent formula units of morpholinium perchlorate (C₄H₁₀NO⁺·ClO₄⁻) within the asymmetric unit. iucr.orgescholarship.orgdoaj.org

Table 1: Crystallographic Data and Unit Cell Parameters for Morpholinium Perchlorate

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₁₀ClNO₅ |

| Formula Weight | 187.58 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.1515(3) |

| b (Å) | Unavailable |

| c (Å) | Unavailable |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Temperature (K) | 100 |

Data sourced from multiple studies; complete unit cell dimensions were not available in the reviewed literature. iucr.org

Refinement of the diffraction data allows for the precise determination of atomic positions and the calculation of bond lengths and angles. The perchlorate (ClO₄⁻) anion is found to be a slightly distorted tetrahedron, with Cl-O bond lengths ranging from 1.4353(11) Å to 1.4496(10) Å. iucr.org Computational studies have compared experimental bond lengths to calculated values, noting that some elongation in the Cl-O bonds (e.g., experimental lengths of 1.373 Å and 1.438 Å versus calculated lengths of 1.524 Å and 1.506 Å) can be attributed to the influence of strong intermolecular hydrogen bonding. mkjc.in The bond angles within the anion also deviate slightly from a perfect tetrahedral geometry (109.5°), further indicating distortion. mkjc.in

Within the morpholinium cation, the C-N bond length is approximately 1.465 Å, while C-C bond lengths are in the range of 1.496 Å to 1.522 Å. mkjc.in

Table 2: Selected Bond Lengths in Morpholinium Perchlorate

| Bond | Experimental Length (Å) | Calculated Length (Å) |

|---|---|---|

| Cl-O | 1.4353 - 1.4496 | 1.506 - 1.524 |

| C-N | Unavailable | 1.465 |

| C-C | Unavailable | 1.496 - 1.522 |

Data compiled from crystallographic and computational studies. mkjc.iniucr.org

Table 3: Selected Bond Angles in Morpholinium Perchlorate

| Angle | Calculated Value (°) |

|---|---|

| O-Cl-O | 109.05 - 112.61 |

| C-O-C (ring) | 110.14 |

| C-N-C (ring) | 110.30 |

Data sourced from computational analysis. mkjc.in

Molecular Geometry and Conformational Analysis of the Morpholinium Cation

The morpholinium cation (C₄H₁₀NO⁺) is the conjugate acid of morpholine (B109124), formed by the protonation of the nitrogen atom. materialsproject.org X-ray diffraction data confirms that the six-membered morpholinium ring adopts a stable "chair" conformation within the crystal structure. iucr.org

This conformation is the most energetically favorable arrangement for such heterocyclic rings, minimizing steric strain. The internal angles of the ring, such as C-O-C (110.14°) and C-N-C (110.30°), deviate from the ideal 109.5° of a perfect sp³ hybridized system, a result of the different atomic radii and electronic environments of the oxygen and protonated nitrogen atoms. mkjc.in The geometry of the N-H bonds is also critical, with specific torsion angles defining their orientation relative to the ring and their participation in hydrogen bonding. mkjc.in

Crystal Packing and Supramolecular Architecture

The dominant forces dictating the crystal packing are strong hydrogen bonds and electrostatic interactions.

N-H...O Hydrogen Bonding : The primary interaction is the hydrogen bond between the protonated amine group (N-H) of the morpholinium cation and the oxygen atoms of the perchlorate anion. escholarship.org The N-H group acts as a hydrogen bond donor, while the electronegative oxygen atoms of the ClO₄⁻ anion serve as acceptors. mkjc.in The strength of this interaction is evidenced by the short N...O distances observed in the crystal structure. mkjc.in Every morpholinium cation participates, acting as both a donor and an acceptor in linking to adjacent anions. escholarship.orgdoaj.org

Electrostatic Forces : As an ionic salt, there are significant electrostatic attractions between the positively charged morpholinium cations and the negatively charged perchlorate anions. Computational analyses show a high positive charge localized on the chlorine atom of the perchlorate anion, with the surrounding oxygen atoms being highly electronegative. mkjc.in This charge distribution creates a strong coulombic attraction that is fundamental to the stability of the crystal lattice.

C-H...O Interactions : In addition to the primary N-H...O bonds, weaker intermolecular C-H...O hydrogen bonds are also present. These interactions occur between the hydrogen atoms on the carbon backbone of the morpholinium ring and the oxygen atoms of the perchlorate anions, contributing further to the stability of the three-dimensional network.

The interplay of the intermolecular forces described above results in a distinct and well-defined solid-state architecture. The structure can be described as consisting of alternating layers of morpholinium cations and perchlorate anions arranged parallel to the (013) crystallographic plane. iucr.org

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal lattices.

Detailed investigations into the crystalline nature of morpholinium perchlorate have so far identified a single crystalline form. Research published in 2013 provided a comprehensive characterization of this structure. pku.edu.cn As of the latest available scientific literature, there are no reports of other polymorphs or pseudopolymorphs for perchloric acid--morpholine (1/1).

The known crystalline form of morpholinium perchlorate has been characterized through single-crystal X-ray diffraction. pku.edu.cn The analysis determined that the compound crystallizes in the orthorhombic system with the non-centrosymmetric space group P212121. pku.edu.cn This structure is characterized by a network of hydrogen bonds. The morpholinium cations are linked to the perchlorate anions via N-H···O hydrogen bonds. pku.edu.cn Specifically, the N1-H1A···O4, N1-H1A···O3, and N1-H1B···O5 interactions connect the cation and anion to form a molecular sheet. pku.edu.cn

A notable feature of this crystal structure is the severe disorder observed in the perchlorate anion. The anion occupies two positions with refined site occupancies of 0.560(3) and 0.440(3), respectively. pku.edu.cn This disorder, however, occurs within a single crystalline phase and does not constitute polymorphism.

The detailed crystallographic data for the known form of morpholinium perchlorate are presented below.

Table 1: Crystal Data and Structure Refinement for Morpholinium Perchlorate

| Parameter | Value |

|---|---|

| Empirical Formula | C₄H₁₀ClNO₅ |

| Formula Weight | 187.58 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 7.156(3) |

| b (Å) | 8.848(4) |

| c (Å) | 12.015(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 761.0(5) |

| Z | 4 |

This data is sourced from a 2013 study on morpholinium perchlorate single crystals. pku.edu.cn

The successful cultivation of single crystals is essential for their structural characterization and the investigation of their physical properties. For morpholinium perchlorate, high-quality single crystals have been grown using the slow evaporation solution growth technique. pku.edu.cn

This method involves dissolving the synthesized morpholinium perchlorate salt in a suitable solvent to create a saturated or near-saturated solution. The solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly over time. As the solvent evaporates, the concentration of the solute increases, eventually exceeding the saturation point and leading to the formation of nuclei. These nuclei then grow layer by layer into larger, well-defined single crystals. The slow rate of evaporation is crucial as it typically results in larger and higher-quality crystals with fewer defects. researchgate.net

In the specific case of morpholinium perchlorate, the compound was synthesized and then grown into single crystals from an aqueous solution using this slow evaporation method at ambient temperature. pku.edu.cn The resulting crystals were found to be stable and suitable for detailed X-ray diffraction analysis. The molecular packing in the crystal is primarily stabilized by a three-dimensional network of N-H···O and C-H···O hydrogen bonds, which dictates the arrangement of molecules during the crystal growth process. pku.edu.cn

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure and bonding within morpholinium perchlorate. nih.gov IR spectroscopy is particularly sensitive to functional groups with strong dipoles, while Raman spectroscopy effectively probes vibrations in symmetric, polarizable bonds. nih.govmt.com The combination of both methods provides a complete vibrational profile of the compound.

The vibrational spectrum of morpholinium perchlorate is a composite of the characteristic modes of the morpholinium cation and the perchlorate anion. The formation of the salt via proton transfer from perchloric acid to the nitrogen atom of morpholine results in the creation of the morpholinium cation (C₄H₁₀NO⁺) and the perchlorate anion (ClO₄⁻).

Morpholinium Cation: The protonation of the morpholine ring leads to the formation of an N-H₂⁺ group, which exhibits distinct vibrational modes. The symmetric and asymmetric stretching vibrations of the NH₂⁺ group are observed at different frequencies compared to a neutral amine, indicating a change in bond strength and electronic environment. smolecule.com The CH₂ asymmetric and symmetric stretching vibrations typically appear in the 3100-3000 cm⁻¹ range. mkjc.in In-plane and out-of-plane bending vibrations for the NH₂⁺ group are also identifiable in the spectra. mkjc.in

Perchlorate Anion: The free perchlorate anion possesses a tetrahedral (T_d) symmetry. However, in the crystalline structure of morpholinium perchlorate, its symmetry is often distorted due to interactions with the cation. mkjc.in This distortion can cause vibrational modes that are normally IR- or Raman-inactive to become active and can lead to the splitting of degenerate modes. The primary vibrational modes of the perchlorate anion include a symmetric stretch (ν₁), a doubly degenerate bend (ν₂), a triply degenerate asymmetric stretch (ν₃), and a triply degenerate asymmetric bend (ν₄). researchgate.netnih.gov In morpholinium perchlorate, variations in the stretching frequencies of the ClO₄⁻ anion are attributed to the strong influence of the morpholinium cation. mkjc.in

The following table summarizes the assignment of key vibrational modes based on experimental and computational studies.

| Vibrational Mode | Wavenumber (cm⁻¹) (FT-Raman) mkjc.in | Wavenumber (cm⁻¹) (FT-IR) mkjc.in | Wavenumber (cm⁻¹) (Other) smolecule.com | Assignment Description |

| NH₂⁺ Asymmetric Stretch | - | - | 3282 | Asymmetric stretching of the N-H bonds in the cation. |

| NH₂⁺ Symmetric Stretch | - | - | 3415 | Symmetric stretching of the N-H bonds in the cation. |

| NH₂⁺ In-plane Bend | 1655 (weak) | - | - | Bending motion of the NH₂⁺ group within the plane. |

| NH₂⁺ Out-of-plane Bend | 1453 (medium) | - | - | Bending motion of the NH₂⁺ group out of the plane. |

| ClO₄⁻ Asymmetric Stretch (ν₃) | 1247 (weak) | - | 1144 | Asymmetric stretching of the Cl-O bonds. |

| ClO₄⁻ Symmetric Stretch (ν₁) | 1119 (medium-strong), 919 (medium-strong) | - | - | Symmetric stretching of the Cl-O bonds. |

| ClO₄⁻ Symmetric Bend (Umbrella/Scissoring) (ν₄) | 672 (weak-medium), 478 (weak-medium) | 626 (very strong) | - | Bending motions of the O-Cl-O angles. |

| ClO₄⁻ Symmetric Bend (ν₂) | 550 (very weak), 533 (very weak) | 551 (medium), 533 (medium) | - | Symmetric bending of the O-Cl-O angles. |

Note: The table presents a selection of key vibrational modes. The full spectrum contains additional modes corresponding to CH₂ rocking, twisting, and wagging, as well as C-O and C-N stretching.

The vibrational spectra of morpholinium perchlorate provide clear evidence of the significant intermolecular forces at play, namely strong hydrogen bonds and charge-transfer interactions. mkjc.in

Hydrogen Bonding: Strong hydrogen bonds form between the hydrogen atoms of the morpholinium cation's N-H₂⁺ group and the oxygen atoms of the perchlorate anions (N–H···O). mkjc.in This interaction is a key factor in stabilizing the crystal structure. mkjc.in The presence and strength of these hydrogen bonds are spectroscopically evident through:

Frequency Shifts: The N-H stretching vibrations in the morpholinium cation are shifted compared to those in a non-hydrogen-bonded amine, which is a classic indicator of hydrogen bond formation. nih.govresearchgate.net

Distortion of the Anion: The N–H···O hydrogen bonding causes a significant distortion of the perchlorate anion from its ideal tetrahedral geometry. mkjc.in This is reflected in the vibrational spectra by the appearance of otherwise forbidden bands and the splitting of degenerate modes, such as the strong IR band at 626 cm⁻¹ corresponding to a symmetric bending mode. mkjc.in

Ionic and Charge Transfer Interactions: The compound is fundamentally an ionic salt, but there is also evidence of charge transfer between the ions. A natural bond orbital (NBO) analysis indicates that an ultimate ionic charge transfer interaction occurs from the electron-donating perchlorate anion to the electron-accepting morpholinium cation. mkjc.in This charge transfer is supported by:

Frequency Shifts: The vibrational frequencies of both the cation and the anion are influenced by the degree of charge transfer. smolecule.com

HOMO-LUMO Analysis: Theoretical calculations show that the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the perchlorate anion, while the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the morpholinium cation. mkjc.in The energy gap between these orbitals corresponds to the charge transfer energy. mkjc.in

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, structure, and dynamics of the morpholinium perchlorate salt in both solution and solid states.

In solution, ¹H and ¹³C NMR spectroscopy confirms the formation of the morpholinium cation through the chemical shifts of the protons and carbons, which are sensitive to the electronic environment. smolecule.com The protonation of the nitrogen atom deshields the adjacent protons.

¹H NMR studies show characteristic chemical shifts that confirm the structure. smolecule.com The signals for the CH₂ protons ortho and meta to the nitrogen atom appear at distinct chemical shifts, reflecting the electronic changes resulting from the charge transfer interactions with the perchlorate anion. smolecule.com Comparison with the spectra of neutral morpholine and other N-substituted morpholines confirms the protonation at the nitrogen atom. researchgate.net For instance, in protonated morpholine derivatives, the methylenes attached to the nitrogen are typically shifted downfield compared to those attached to oxygen. researchgate.net

| Proton Type | ¹H Chemical Shift (ppm) smolecule.com | Description |

| CH₂ (meta to N) | 3.95 | Protons on the carbon atoms adjacent to the oxygen atom. |

| CH₂ (ortho to N) | 3.5 | Protons on the carbon atoms adjacent to the protonated nitrogen atom. |

| NH Proton | 2.7 | Proton attached to the nitrogen atom (note: this signal can be broad and its position variable depending on solvent and concentration). |

While specific solid-state NMR (SSNMR) studies on morpholinium perchlorate are not widely reported, the technique offers significant potential for characterizing its structure and dynamics in the solid state. emory.edu Unlike in solution where rapid tumbling averages out anisotropic interactions, SSNMR spectra are influenced by the orientation-dependent interactions in the solid lattice. emory.edu

Potential applications of SSNMR for morpholinium perchlorate include:

Probing Local Environments: High-resolution ¹³C and ¹⁵N SSNMR could differentiate between crystallographically inequivalent morpholinium cations if polymorphism occurs. It would provide insight into the local packing and intermolecular interactions. mdpi.com

Characterizing the Perchlorate Anion: ³⁵Cl SSNMR would be a highly sensitive probe of the local environment around the chlorine atom. nih.gov Since chlorine is a quadrupolar nucleus, the parameters extracted from its SSNMR spectrum, such as the quadrupolar coupling constant (C_Q), are extremely sensitive to the symmetry of the electric field gradient, which is directly affected by the N–H···O hydrogen bonds and any distortion of the anion from tetrahedral symmetry. nih.gov

Studying Molecular Dynamics: Variable-temperature SSNMR experiments can be used to study dynamic processes, such as rotations of the morpholinium cation or changes in the hydrogen bonding network that might occur at different temperatures. researchgate.net

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, typically in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within the compound. libretexts.org For morpholinium perchlorate, the primary electronic feature is related to the charge transfer between the anion and the cation. mkjc.in

The absorption spectrum is largely transparent in the visible region. The significant absorption occurs in the UV region and is attributed to an electronic transition from the HOMO, localized on the perchlorate anion, to the LUMO, localized on the morpholinium cation. mkjc.in This is a classic example of a charge-transfer transition.

Experimental and computational studies have determined the HOMO-LUMO energy gap to be approximately 6.2 eV (experimental) and 6.38 eV (calculated). mkjc.in This large energy gap signifies high kinetic stability and low chemical reactivity, and it quantifies the energy required for the charge transfer interaction that is fundamental to the compound's optical properties. mkjc.in This type of transition, where an electron moves from a nonbonding orbital (on the oxygen atoms of the perchlorate) to an antibonding orbital (associated with the cation), is often categorized as an n→π* or similar charge-transfer transition. libretexts.org The exact nature and energy of the transition are sensitive to the specific interactions within the crystal lattice. northwestern.edu

Comprehensive Spectroscopic Characterization

Analysis of Electronic Transitions and Absorption Characteristics in the Solution and Solid States

The electronic absorption characteristics of morpholinium perchlorate have been investigated using UV-visible spectroscopy in both solution and solid states, complemented by Time-Dependent Density Functional Theory (TD-DFT) calculations. These analyses reveal the nature of the electronic transitions within the molecule.

A key finding from a TD-DFT study is the occurrence of a charge transfer interaction between the morpholinium cation and the perchlorate anion. The highest occupied molecular orbital (HOMO) is localized on the perchlorate anion (ClO₄⁻), while the lowest unoccupied molecular orbital (LUMO) resides on the morpholinium cation. This distribution facilitates an ultimate ionic charge transfer from the anion to the cation. The theoretical HOMO-LUMO energy gap has been calculated to be 6.38 eV, which shows a strong correlation with the experimentally determined optical band gap of 6.2 eV. This large energy gap is indicative of the high kinetic stability and low chemical reactivity of the compound.

Experimental studies on single crystals of morpholinium perchlorate have involved recording the UV-visible absorption spectrum across a wavelength range of 200 to 1100 nm. From the transmittance data, the optical band gap was calculated, corroborating the theoretical findings.

Further analysis of the electronic spectrum indicates the presence of specific transitions. An absorption band observed around 279 nm is attributed to an n→π* transition. In the solid state, the absorption characteristics can differ from those in solution due to factors such as molecular packing and intermolecular interactions, which can lead to shifts in the absorption maxima. For instance, solid-state UV-Vis spectra of similar organic salts have shown bathochromic (red) shifts compared to their solution spectra.

The following tables summarize the available data on the electronic transitions and absorption characteristics of morpholinium perchlorate.

Table 1: Theoretical and Experimental Electronic Transition Data for Morpholinium Perchlorate

| Parameter | Theoretical Value (TD-DFT) | Experimental Value |

| HOMO-LUMO Energy Gap | 6.38 eV | 6.2 eV |

| Nature of Transition | Charge Transfer (ClO₄⁻ to Morpholinium⁺) | - |

Note: The experimental energy gap is derived from the optical band gap measurement.

Table 2: Observed Absorption Characteristics of Morpholinium Perchlorate

| State | λmax (nm) | Transition Type |

| Solution | ~279 | n→π* |

| Solid State | >200 (lower cut-off) | - |

Note: λmax refers to the wavelength of maximum absorption. The solid-state spectrum shows a lower cut-off wavelength, indicating the onset of strong absorption.

Detailed research findings confirm that the primary electronic transition is a charge transfer from the electron-donating perchlorate anion to the electron-accepting morpholinium cation. This is a crucial factor in determining the optical properties of the material. The consistency between the theoretical calculations and experimental data provides a robust understanding of the electronic behavior of morpholinium perchlorate. While specific molar extinction coefficients and oscillator strengths are not extensively reported in the literature, the available data clearly define the fundamental electronic characteristics of the compound.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for studying morpholinium perchlorate (B79767), offering a balance between computational cost and accuracy.

Quantum chemical calculations provide detailed insights into the electronic structure. smolecule.com Upon protonation of morpholine (B109124), a positive charge becomes localized primarily on the nitrogen atom, which then serves as the main site for electrostatic interaction with the perchlorate anion. smolecule.com Natural Population Analysis indicates a high positive charge on the chlorine atom (2.5098e) within the perchlorate anion, making the surrounding oxygen atoms highly electronegative. mkjc.in This charge distribution is crucial for the ionic interactions that define the compound. mkjc.insmolecule.com The calculated bond lengths and angles from DFT methods generally show good agreement with experimental data, though slight deviations are attributed to the fact that calculations are performed for a molecule in the gaseous phase, whereas experimental results are from the solid crystalline state where intermolecular forces are significant. mkjc.in For instance, calculated Cl-O bond lengths are sometimes larger than experimental values due to the influence of intermolecular hydrogen bonding in the crystal. mkjc.in

Table 1: Selected Experimental and Calculated Geometrical Parameters for Morpholinium Perchlorate

| Parameter | Bond | Experimental Value (Å) iucr.org | Calculated Value (Å) mkjc.in |

|---|---|---|---|

| Bond Length | Cl—O | 1.435 - 1.450 | 1.506 - 1.524 |

| H-Bond Length | N—H···O | 2.015 - 2.051 | - |

| Interatomic Distance | N···O | 2.787 - 2.864 | - |

DFT calculations are instrumental in predicting and interpreting the spectroscopic properties of morpholinium perchlorate. The vibrational spectra (FT-IR and FT-Raman) have been calculated and show good correlation with experimental results after applying a scaling factor. mkjc.in The title molecule, C₄H₁₀ClNO₅, consists of 21 atoms, giving rise to 57 normal modes of vibration. mkjc.in

Key vibrational assignments include:

N-H···O Hydrogen Bonding : The strong N-H···O hydrogen bonding is indicated by shifts in vibrational frequencies. mkjc.in

CH₂ Vibrations : Asymmetric and symmetric stretching vibrations of the CH₂ groups in the morpholinium ring are observed experimentally and align with scaled DFT values. mkjc.in An increase in frequency compared to some derivatives is attributed to the electronic influence of the ether oxygen and the protonated nitrogen atom in the ring. mkjc.in

ClO₄⁻ Vibrations : Symmetric and asymmetric stretching vibrations of the perchlorate anion are identified in the Raman and IR spectra, correlating well with the scaled wavenumbers. mkjc.in Variations in these frequencies are linked to the coordination environment and hydrogen bonding interactions. mkjc.in

The predictive power of DFT extends to Nuclear Magnetic Resonance (NMR) parameters. Although specific NMR chemical shift calculations for morpholinium perchlorate are not detailed in the available literature, the methodology is well-established. researchgate.netescholarship.org DFT, particularly using the Gauge-Including Atomic Orbital (GIAO) approach, is a standard method for calculating the chemical shifts of various nuclei, which can be correlated with experimental spectra to confirm molecular structures. escholarship.org

Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for Morpholinium Perchlorate mkjc.in

| Vibrational Mode | Experimental FT-IR mkjc.in | Experimental FT-Raman mkjc.in | Scaled DFT Value mkjc.in |

|---|---|---|---|

| CH₂ Asymmetric Stretch | 3282 | 3095 | - |

| CH₂ Symmetric Stretch | 3211, 3148 | 3002 | - |

| C-N Stretch | 1315 | 1119, 1082 | 1318, 1130, 1092 |

| ClO₄⁻ Asymmetric Stretch | - | 1247 | 1235 |

| ClO₄⁻ Symmetric Stretch | - | 1119, 919 | 1138, 1130, 939 |

Quantum Chemical Descriptors for Reactivity and Interaction Analysis

Quantum chemical descriptors derived from DFT calculations help to quantify the reactivity and interaction characteristics of morpholinium perchlorate.

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For morpholinium perchlorate, the HOMO is localized on the electron-donating perchlorate anion, while the LUMO is centered on the electron-accepting morpholinium cation. mkjc.in The calculated HOMO-LUMO energy gap is 6.38 eV, which correlates well with the experimental value of 6.2 eV. mkjc.in This large energy gap suggests high kinetic stability and low chemical reactivity, which is characteristic of a stable ionic salt. mkjc.in

Molecular Electrostatic Potential (MEP) : MEP surface analysis is used to identify the reactive sites for electrophilic and nucleophilic attack. mkjc.in The analysis visually confirms the charge distribution, highlighting the positive potential around the morpholinium cation's hydrogen atoms and the negative potential around the oxygen atoms of the perchlorate anion, guiding the intermolecular interactions.

Natural Bond Orbital (NBO) Analysis : NBO analysis provides insight into intramolecular and intermolecular charge transfer interactions. mkjc.in For morpholinium perchlorate, NBO analysis confirms the charge transfer from the perchlorate anion to the morpholine cation. mkjc.in It also quantifies the stabilization energy associated with hydrogen bonding, such as the interaction between the lone pair of a perchlorate oxygen and the antibonding orbital of an N-H group (e.g., LP(O)→ σ*(N–H)), confirming the presence and strength of these bonds. mkjc.in

Table 3: Key Quantum Chemical Descriptors for Morpholinium Perchlorate mkjc.in

| Descriptor | Calculated Value mkjc.in | Significance |

|---|---|---|

| HOMO Energy | - | Electron-donating ability (localized on ClO₄⁻) |

| LUMO Energy | - | Electron-accepting ability (localized on cation) |

| HOMO-LUMO Gap | 6.38 eV | Chemical reactivity and kinetic stability |

| Stabilization Energy (NBO) | 9.82 kcal/mol (for LP1O18→ σ*(N2–H4)) | Strength of intermolecular H-bond interaction |

Ab Initio and Semi-Empirical Methods for Interaction Energy Calculations

While DFT is widely used, high-level ab initio methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are considered the "gold standard" for calculating accurate interaction energies. arxiv.org These methods, though computationally expensive, can be used to refine DFT results. arxiv.org For ionic pairs like morpholinium perchlorate, these calculations can precisely quantify the binding energy between the cation and anion. The interaction energy is a composite of electrostatic attraction, induction, dispersion, and exchange-repulsion forces. When performing such calculations, it is crucial to account for and correct the Basis Set Superposition Error (BSSE) to obtain reliable energy values. researchgate.net Cost-effective strategies, such as performing geometry optimization with a less demanding method followed by single-point energy calculations with a higher-level theory, can provide a good balance of accuracy and computational feasibility. arxiv.org

Molecular Dynamics Simulations for Dynamic Behavior and Condensed Phase Phenomena

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the behavior of molecules in the condensed phase (liquid or solid) over time. While specific MD studies on morpholinium perchlorate were not found, simulations on analogous compounds like ammonium (B1175870) perchlorate (AP) in aqueous solution demonstrate the utility of this method. researchgate.net

MD simulations can be used to investigate:

Nucleation and Crystal Growth : Simulations can model the process of crystallization from a supersaturated solution, determining nucleation rates and critical nucleus sizes. researchgate.net

Solution Structure : The arrangement of solvent molecules (e.g., water) around the morpholinium and perchlorate ions can be analyzed through radial distribution functions.

Transport Properties : Key physical properties such as diffusion coefficients of the ions in a solution can be calculated. researchgate.net

Thermodynamic Properties : Lattice energies and heats of solution can be computed to understand the energetics of dissolution and crystallization processes. researchgate.net

These simulations provide a dynamic picture of the ion-ion and ion-solvent interactions that govern the material's properties in a bulk environment.

Theoretical Insights into Non-Covalent Interactions and Adsorption Mechanisms

The structure and stability of morpholinium perchlorate in the solid state are heavily influenced by a network of non-covalent interactions. mkjc.iniucr.org Theoretical methods provide profound insights into the nature and strength of these interactions.

Hydrogen Bonding : The primary non-covalent interaction is the N-H···O hydrogen bond between the morpholinium cation (donor) and the perchlorate anion (acceptor). mkjc.iniucr.org Crystallographic data shows that each cation is involved in hydrogen bonds with anions. iucr.org

Modern Analysis Tools : Advanced computational tools are used to visualize and analyze these weak interactions. The Reduced Density Gradient (RDG) method helps identify and characterize non-covalent interactions in real space. mkjc.in The Density Overlap Regions Indicator (DORI) is another tool used to visualize both covalent bonds and non-covalent interactions. researchgate.netmkjc.in Hirshfeld surface analysis is employed to quantitatively map the intermolecular contacts and understand the packing environment in the crystal. mkjc.in

Adsorption : Theoretical studies on perchlorate show that its adsorption to surfaces like soils is generally low due to its high solubility and stability as an anion in solution. researchgate.net This suggests that in aqueous environments, morpholinium perchlorate would likely remain dissociated with minimal adsorption of the perchlorate anion.

Supramolecular Chemistry and Crystal Engineering Principles

Host-Guest Recognition and Enclathration Properties

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. The guest is held within the host's cavity through non-covalent forces. While specific studies detailing the enclathration of morpholinium perchlorate (B79767) as a guest are not prevalent, the principles can be understood from analogous systems where similar organic ammonium (B1175870) perchlorate salts are encapsulated.

The ability of organic ammonium cations to form stable inclusion complexes with macrocyclic hosts like crown ethers is well-documented. For instance, research has demonstrated the complexation between a chiral binaphthyl-18-crown-6 host and D-phenylglycinium methyl ester perchlorate. In such complexes, the ammonium group of the guest penetrates the cavity of the crown ether, forming strong N-H···O hydrogen bonds. The perchlorate anion, while not entering the cavity, stabilizes the complex by balancing the charge and participating in further hydrogen bonding interactions.

Rational Design of Supramolecular Architectures Utilizing Morpholinium Perchlorate as a Building Block

Rational design in crystal engineering aims to create crystalline materials with desired structures and functions by carefully selecting molecular building blocks with predictable interaction patterns. Morpholine (B109124) and its derivatives are known to form sophisticated assemblies of discrete ionic or molecular building blocks due to the strength and directionality of hydrogen bonds. researchgate.netresearchgate.net

Morpholinium perchlorate is an effective building block for several reasons:

Defined Hydrogen Bonding Sites: The morpholinium cation possesses two acidic N-H protons that can act as reliable hydrogen bond donors. The perchlorate anion, with its four oxygen atoms, serves as a multivalent hydrogen bond acceptor.

Charge-Assisted Interactions: The ionic nature of the salt provides strong electrostatic forces that reinforce the crystal lattice, complementing the more directional hydrogen bonds.

Structural Versatility: The morpholine ring can adopt a stable chair conformation, and its derivatives can be functionalized to introduce other interactive groups, allowing for the tuning of supramolecular assemblies. researchgate.net

Researchers have leveraged these features to design novel materials. For instance, the combination of morpholine-based molecules with d¹⁰ metal cations like Cd²⁺ has been explored to create noncentrosymmetric organic-inorganic hybrid crystals with significant nonlinear optical (NLO) properties. researchgate.net The design strategy involves using the lone-pair electrons on the morpholine oxygen to coordinate with the metal center, while the perchlorate anion helps to distort the coordination polyhedra, enhancing the NLO response. researchgate.net

Self-Assembly Processes in the Construction of Advanced Crystalline Materials

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. In morpholinium perchlorate, the primary interactions driving its self-assembly are the N-H···O hydrogen bonds between the cation and the anion. researchgate.net X-ray diffraction studies have shown that in the crystal structure of morpholinium perchlorate, the cations link together to form chains through N-H···O hydrogen bonds. Each cation also engages in an N-H···O hydrogen bond with a ClO₄⁻ anion, creating a robust, interconnected network.

This self-assembly behavior is a cornerstone for building more advanced materials. The principles of self-assembly seen in simple salts are extensible to more complex systems. For example, supramolecular self-assembly on the surface of ammonium perchlorate (AP) has been used to create core-shell structures with enhanced catalytic effects for propellant applications. nih.gov By understanding and controlling the crystallization kinetics—such as supersaturation, temperature, and the presence of impurities—the morphology and size of the resulting crystals can be precisely managed. researchgate.netresearchgate.net This control is essential for applications ranging from optoelectronics to pharmaceuticals. researchgate.netresearchgate.net

Role of the Perchlorate Anion in Anion Coordination Chemistry and Supramolecular Networks

The perchlorate anion (ClO₄⁻) is often considered weakly coordinating, yet it plays a multifaceted and crucial role in crystal engineering. rsc.org Its influence extends beyond simply balancing charge, actively participating in and directing the formation of supramolecular architectures. rsc.org

Key roles of the perchlorate anion include:

Hydrogen Bond Acceptor: As demonstrated in the crystal structures of morpholinium perchlorate and other organic perchlorate salts, the oxygen atoms of the ClO₄⁻ anion are effective hydrogen bond acceptors. rsc.org These interactions are fundamental to the stability and structure of the resulting crystals.

Templating Agent: The perchlorate anion can act as a template around which cations and other molecules organize. In certain metal-organic complexes, multiple cations and ligands arrange around a central perchlorate anion, which dictates the geometry of the resulting supramolecular assembly. acs.org This templating effect has been observed in the formation of complex coordination cages where the anion's size and hydrogen-bonding ability are critical for the selective formation of a single diastereomer. acs.org

Structural Modifier: In metal-organic frameworks (MOFs), perchlorate anions residing in the pores can influence the framework's flexibility and adsorption properties. mdpi.com Though large, their presence within a cationic network can still allow for significant porosity and gas adsorption. mdpi.com

Participant in Charge Transfer: In morpholinium perchlorate, computational studies have shown that the highest occupied molecular orbital (HOMO) is localized on the perchlorate anion, while the lowest unoccupied molecular orbital (LUMO) is on the morpholinium cation. This separation facilitates an ionic charge transfer interaction, which is essential for the material's optical activity.

The table below summarizes the key intermolecular interactions involving the perchlorate anion in various crystalline systems, highlighting its versatile role.

| Crystalline System | Key Interactions Involving Perchlorate Anion | Structural Role | Reference |

| Morpholinium Perchlorate | N-H···O hydrogen bonds with morpholinium cations. | Anion, Hydrogen Bond Acceptor | |

| (Morpholinium)₂Cd₂Cl₆ | Distorts metal coordination polyhedra. | Structural Modifier for NLO Properties | researchgate.net |

| Iron(II) Coordination Cage | Forms hydrogen bonds with ligand alcohol groups from within the cavity. | Templating Agent | acs.org |

| Co(II)/Ni(II) MOFs | Occupies interlayer space in a cationic 2D network. | Counter-anion, Pore Occupant | mdpi.com |

| Tetra-n-butylammonium Perchlorate | C-H···O interactions with alkyl chains. | Forms columnar structures | monash.edu |

Engineering of Hybrid Inorganic-Organic Frameworks

Hybrid inorganic-organic frameworks, including metal-organic frameworks (MOFs), are a class of crystalline materials constructed from inorganic nodes (metal ions or clusters) linked by organic ligands. These materials are highly valued for their porosity and tunable properties.

While morpholinium perchlorate itself is an ionic salt, its constituent ions can be used as components in the engineering of more complex hybrid frameworks. The morpholinium cation or its derivatives can act as charge-balancing counter-ions within the pores of an anionic framework or be incorporated as part of a cationic ligand.

The perchlorate anion is frequently used in the synthesis of cationic MOFs, where it balances the positive charge of the framework. mdpi.com For example, 2D cationic coordination networks of cobalt and nickel have been synthesized with perchlorate anions residing in the interlayer space along with solvent molecules. mdpi.com Although these anions occupy significant volume, the resulting frameworks can still exhibit permanent porosity and high surface areas after solvent removal.

Furthermore, chiral groups can be combined with oxidation catalysts like polyoxometalates within a single framework to create catalysts for asymmetric reactions. nih.gov The principles of self-assembly and rational design allow for the construction of these sophisticated hybrid materials, where each component, including the often-overlooked counter-ion like perchlorate, plays a vital role in the final structure and function. nih.govnih.gov

Advanced Applications in Functional Materials and Catalysis Research

Development of Nonlinear Optical (NLO) Materials

Materials with nonlinear optical (NLO) properties are crucial for various photonic applications, including optical switching, data storage, and signal processing. nih.gov The search for new materials with high NLO responses has led researchers to explore organic and semi-organic crystals, which often combine the high optical nonlinearity of organic molecules with the favorable mechanical and thermal properties of inorganic components. nih.govnih.gov Morpholinium perchlorate (B79767) (MP) has emerged as a promising candidate in this area. mkjc.in

Structure-Property Relationships for Optical Response

The NLO response of morpholinium perchlorate is intrinsically linked to its molecular structure and the interactions between its constituent ions. Quantum chemical computations, particularly using Density Functional Theory (DFT), have been employed to understand these relationships. mkjc.in The key factor is the charge transfer interaction between the protonated morpholinium cation (NH₂⁺) and the perchlorate anion (ClO₄⁻). mkjc.in

Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions and charge delocalization within the molecule, which contribute to its stability and electronic properties. mkjc.in The first-order hyperpolarizability (β), a measure of the second-order NLO activity, has been computationally determined for morpholinium perchlorate, indicating its potential for NLO applications. mkjc.inresearchgate.net Studies comparing MP to other morpholinium derivatives suggest that the specific ionic interactions and molecular geometry of MP make it a suitable material for use as an optical limiter in optoelectronic devices. mkjc.in

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical. The HOMO-LUMO energy gap helps predict the molecule's reactivity and polarizability, which are directly related to its NLO response. researchgate.net Analysis of the molecular electrostatic potential (MEP) surface identifies the reactive sites, highlighting the areas of positive and negative potential that govern intermolecular interactions essential for the NLO effect. mkjc.in

Crystallographic Engineering for Enhanced NLO Properties

The arrangement of molecules in the crystal lattice is paramount for achieving a significant macroscopic NLO effect. Crystallographic engineering aims to control this arrangement to optimize material properties. For morpholinium perchlorate, single crystals can be grown using a slow evaporation solution growth technique, a method that allows for the formation of high-quality, ordered structures. mkjc.in

Investigation as a Component in Corrosion Inhibition Systems

Morpholine (B109124) and its derivatives are recognized as effective corrosion inhibitors, particularly for metals in acidic environments. tandfonline.comsilverfernchemical.commdpi.com The morpholinium cation from perchloric acid--morpholine (1/1) can act as an inhibitor, protecting metal surfaces like carbon steel from corrosive attack. nih.govnih.gov

Adsorption Mechanisms on Metal Surfaces in Acidic Media

The primary mechanism of corrosion inhibition by morpholinium compounds is the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.comnih.govnih.gov This adsorption process involves the nitrogen and oxygen atoms within the morpholine ring, which act as active centers. mdpi.com

In acidic solutions, the morpholinium cation can be adsorbed onto the negatively charged metal surface (due to the specific adsorption of anions from the acid) via electrostatic interactions, a process known as physisorption. Concurrently, a stronger form of bonding, chemisorption, can occur through the sharing of electrons between the lone pairs of the nitrogen and oxygen atoms and the vacant d-orbitals of the metal (e.g., iron). mdpi.comnih.govnih.gov This dual-mode adsorption leads to a stable, protective film. The adsorption behavior of such inhibitors often follows the Langmuir adsorption isotherm, which typically suggests the formation of a monolayer of inhibitor molecules on the metal surface and points towards the chemical nature of the adsorption. nih.govnih.govresearchgate.net

Electrochemical Characterization of Inhibition Efficiency

Electrochemical techniques are essential for quantifying the effectiveness of corrosion inhibitors. Studies on morpholinium-based surfactants in acidic solutions have demonstrated high inhibition efficiencies, reaching over 97%. nih.govnih.gov

Potentiodynamic Polarization (PDP): PDP measurements reveal how the inhibitor affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Morpholinium-based inhibitors have been shown to suppress both reactions, indicating they function as mixed-type inhibitors, often with a dominant effect on the cathodic reaction. tandfonline.comnih.govnih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS is used to probe the properties of the metal/solution interface. In the presence of an effective inhibitor like a morpholinium derivative, the charge transfer resistance (Rct) significantly increases, while the double-layer capacitance (Cdl) decreases. The increase in Rct signifies that it is more difficult for charge to move across the interface, indicating a slowing of the corrosion reactions. The decrease in Cdl is attributed to the displacement of water molecules by the inhibitor molecules at the surface, which thickens the electrical double layer and reduces its dielectric constant. nih.govnih.gov

The table below summarizes typical electrochemical data for a morpholinium-based surfactant inhibitor on carbon steel in a 4M HCl solution, demonstrating its high efficiency.

| Inhibitor Concentration (M) | Inhibition Efficiency (EIS) (%) | Charge Transfer Resistance (Rct) (Ω·cm²) |

|---|---|---|

| 0 (Blank) | - | 35.24 |

| 1 x 10⁻³ | 97.17 | 1245.54 |

Data sourced from studies on morpholinium cationic surfactants. nih.govnih.gov

Theoretical Correlation of Molecular Structure with Inhibitory Performance

Computational chemistry provides deep insights into the relationship between the molecular structure of an inhibitor and its performance. Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations are powerful tools for this purpose. nih.govsemanticscholar.org

DFT is used to calculate various quantum chemical parameters that correlate with inhibition efficiency: nih.govnih.gov

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of a metal, leading to stronger adsorption.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which facilitates more effective adsorption and inhibition.

The table below shows representative quantum chemical descriptors calculated via DFT for a corrosion inhibitor, illustrating the theoretical basis for its performance.

| Molecule | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Gemini Surfactant Inhibitor | -2.879 | -2.114 | 0.765 |

Data sourced from DFT analysis of a representative surfactant inhibitor. nih.gov

Molecular Electrostatic Potential (MEP) maps derived from DFT calculations can visualize the electron density distribution, identifying the nucleophilic regions (like the N and O atoms in morpholine) that are most likely to interact with the metal surface. mkjc.in Furthermore, MD and Monte Carlo simulations can model the adsorption process itself, predicting the most stable adsorption configuration of the inhibitor on the metal surface and calculating the adsorption energy, which confirms the strength and spontaneity of the protective layer formation. nih.govnih.gov

Role in Catalytic Processes

The catalytic activity of Perchloric acid--morpholine (1/1) stems from its acidic nature, where the morpholinium cation acts as a proton donor. This Brønsted acidity allows it to catalyze a range of organic reactions, offering potential advantages in terms of selectivity and reaction conditions.

Acid Catalysis in Organic Transformations (e.g., Additions, Cyclizations, Debromination)

The application of Perchloric acid--morpholine (1/1) as an acid catalyst is an area of growing interest. While specific research focusing exclusively on this salt is still developing, the broader class of morpholinium salts and perchlorate-containing catalysts provides a strong indication of its potential.

Addition Reactions: Morpholinium salts have been investigated as catalysts in various addition reactions. For instance, the anion associated with the morpholinium cation has been shown to significantly influence the conversion rates in certain catalytic systems. researchgate.net This suggests that the perchlorate anion in morpholinium perchlorate could play a crucial role in modulating the catalyst's activity and selectivity in reactions such as Michael additions or aldol (B89426) condensations. While direct studies on morpholinium perchlorate are limited, the use of perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) as a heterogeneous catalyst for acetal (B89532) formation (an addition reaction) highlights the potential of the perchlorate moiety in facilitating such transformations. nih.gov

Cyclization Reactions: Acid-catalyzed cyclization reactions are fundamental in the synthesis of various heterocyclic and carbocyclic compounds. Perchloric acid itself has been utilized in cyclization reactions, such as the Nazarov cyclization to form cyclopentenones. mdpi.comnih.gov The formation of a morpholinium salt could offer a milder and more controlled delivery of the acidic proton compared to free perchloric acid, potentially leading to improved yields and selectivities in complex cyclization cascades. For example, perchloric acid has been used to induce epimerization in morphinan (B1239233) derivatives, demonstrating its activity in complex ring systems. rsc.org The Pictet-Spengler reaction, a key method for synthesizing tetrahydroisoquinolines and β-carbolines, is traditionally acid-catalyzed, and the use of a controlled acid source like a morpholinium salt could be advantageous. unina.itrsc.orgrsc.org

To illustrate the potential applications, the following table summarizes related catalytic transformations where morpholinium salts or perchlorate-based catalysts have been employed or show potential.

| Reaction Type | Catalyst System | Substrates | Products | Observations |

| Acetal Formation | HClO₄-SiO₂ | Aldehydes/Ketones, Trialkyl orthoformates | Acetals/Ketals | Extremely efficient, reusable, often solvent-free. nih.gov |

| Epimerization | Perchloric acid | N-cyclopropylmethyl-dihydronorthevinone | 7α- and 7β-acetylamino derivatives | Occurs without rearrangement. rsc.org |

| Nazarov Cyclization | Lewis/Brønsted Acids | Divinyl ketones | Cyclopentenones | Cationic 4π-electrocyclic ring closure. mdpi.comnih.gov |

| Pictet-Spengler Reaction | Acid Catalyst | β-arylethylamines, Aldehydes/Ketones | Tetrahydroisoquinolines/β-carbolines | Iminium ion intermediate formation. unina.itrsc.orgrsc.org |

Mechanistic Studies of Perchloric Acid-Mediated Catalysis

Understanding the mechanism of catalysis is crucial for optimizing reaction conditions and designing more efficient catalysts. For Perchloric acid--morpholine (1/1), the primary mode of action is Brønsted acid catalysis. The morpholinium ion donates a proton to a substrate, thereby activating it for subsequent reaction. youtube.com

The general mechanism for acid catalysis involves the protonation of an electrophile, which increases its reactivity towards a nucleophile. youtube.com In the context of addition reactions, the acid would protonate the carbonyl group of an aldehyde or ketone, making it more susceptible to nucleophilic attack. For cyclization reactions, protonation can initiate a cascade of events leading to ring formation. youtube.com

The mechanism of acid-catalyzed reactions can be complex, often involving intermediates such as carbocations. The stability of these intermediates is a key factor in determining the reaction pathway and the final product distribution. youtube.com

Exploration in Heterogeneous Catalysis Systems

The development of heterogeneous catalysts is a major goal in green chemistry, as it simplifies catalyst recovery and reuse. researchgate.netresearchgate.netacs.orgnih.gov Perchloric acid--morpholine (1/1), being a salt, has the potential to be utilized in the creation of heterogeneous catalytic systems.

Another strategy involves the synthesis of solid catalysts where the morpholinium cation is an integral part of the material's framework. For example, self-solidifying ionic liquids have been developed as heterogeneous catalysts. rsc.org Research into preparing heterogeneous catalysts from ionic liquids is an active area, with methods like covalent anchoring and encapsulation being explored. mdpi.comresearchgate.netepa.gov

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and Scalability

The current primary synthesis of morpholinium perchlorate (B79767) involves a straightforward acid-base neutralization reaction. smolecule.com This is typically achieved through the direct mixing of morpholine (B109124) and perchloric acid, often in an aqueous solution, where proton transfer from the acid to the amine group of morpholine forms the desired salt. smolecule.com While effective, future research should focus on developing more sophisticated and efficient synthetic strategies.

Exploration into novel pathways could include solid-state synthesis, mechanochemical methods, or electrochemical processes. Electrochemical synthesis, for instance, offers a reagent-free alternative that can proceed under mild conditions, as has been demonstrated for other N-arylpyridoindazolium salts. nih.govnih.gov Another promising avenue is the development of one-pot reactions or flow chemistry processes. These methods could improve yield, reduce waste, and enhance safety, which is a key consideration when working with perchlorates. A potential strategy could be adapted from processes used for related compounds, such as the in-situ preparation of a morpholine salt from diethylene glycol and ammonia, which then reacts further. google.com

Scalability is a crucial factor for any potential industrial application. The current neutralization method is simple, but controlling the exothermic nature of the reaction is critical for large-scale production. smolecule.com Future research should focus on optimizing reaction parameters, including solvent systems, temperature control, and purification methods, to ensure a safe, cost-effective, and scalable process.

Table 1: Comparison of Potential Synthetic Pathways for Morpholinium Perchlorate

| Synthetic Pathway | Description | Potential Advantages | Key Research Challenges |

| Neutralization Reaction | Direct reaction of morpholine with perchloric acid in a solvent. smolecule.com | Simple, high atom economy, well-established. | Exothermic nature requires careful temperature control, especially at scale. |

| Electrochemical Synthesis | Oxidation of precursors at an anode to form the target salt. nih.gov | Mild conditions, avoids chemical oxidants, high selectivity. | Identification of suitable precursors, optimization of electrode materials and reaction conditions. |

| Mechanochemistry | Grinding solid reactants together to initiate a chemical reaction. | Solvent-free (green chemistry), potential for novel polymorphs. | Control over reaction stoichiometry, potential for localized overheating. |

| Flow Chemistry | Continuous reaction in a microreactor system. | Enhanced safety, precise control over reaction parameters, easy scalability. | Reactor design and material compatibility, optimization of flow rates and residence times. |

Advanced Spectroscopic and Structural Techniques for Deeper Characterization

A thorough understanding of the structural and electronic properties of morpholinium perchlorate is essential for predicting its behavior and designing applications. While standard techniques provide basic characterization, advanced methods can offer deeper insights. High-resolution single-crystal X-ray diffraction at various temperatures can elucidate the nature of the hydrogen bonding between the morpholinium cation and the perchlorate anion, as well as identify any temperature-dependent phase transitions. researchgate.net Neutron diffraction could provide more precise locations of hydrogen atoms, which is critical for understanding the hydrogen-bonding network. researchgate.net

In-depth spectroscopic analysis using techniques like Far-IR and Raman spectroscopy can probe the low-frequency vibrational modes associated with intermolecular interactions and lattice dynamics. researchgate.net The application of quantum chemical computations, such as the CCSD(T) method, can be used to accurately predict spectroscopic properties and assist in the vibrational analysis of experimentally recorded spectra. mdpi.com This interplay between high-level theory and experiment is crucial for a comprehensive characterization of the molecule's properties. mdpi.com

Integration with Machine Learning and Artificial Intelligence for Predictive Design

Development of Smart Supramolecular Materials

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and electrostatic forces. compamed-tradefair.com The morpholinium cation and perchlorate anion are well-suited for forming such assemblies. This opens the door to creating "smart" materials that can respond to external stimuli like light, temperature, or pH.

Expanding Applications in Emerging Chemical Technologies

While morpholinium perchlorate has found use in analytical chemistry and as a catalyst, its potential extends to several emerging technologies. smolecule.com The energetic nature of the perchlorate anion suggests possible applications in propellants or pyrotechnics, similar to the well-known ammonium (B1175870) perchlorate. researchgate.net

In catalysis, its properties as a strong acid catalyst could be harnessed in green chemistry applications, such as biomass conversion or the synthesis of fine chemicals. calibrechem.com The ionic nature of the compound suggests its potential use as a component in novel electrolytes for batteries or other electrochemical devices. Furthermore, the ability of perchlorate salts to significantly depress the freezing point of water could be relevant for developing antifreeze agents or for studying aqueous chemistry in extreme environments. researchgate.net The use of related morpholinium salts in applications like the purification of biodiesel highlights the potential for functionalized ionic liquids based on this structure. researchgate.net

Table 2: Potential Future Applications of Morpholinium Perchlorate

| Application Area | Proposed Function | Underlying Principle |

| Advanced Catalysis | Catalyst for organic synthesis (e.g., esterifications, biomass conversion). calibrechem.com | Strong Brønsted acidity and potential for phase-transfer catalysis. |

| Smart Materials | Component of stimuli-responsive polymers, gels, or coatings. compamed-tradefair.comnorthwestern.edu | Formation of tunable non-covalent bonds (hydrogen, electrostatic). |

| Electrochemistry | Electrolyte or electrolyte additive in batteries or capacitors. | Ionic conductivity and electrochemical stability window. |

| Energetic Materials | Oxidizer component in specialized propellants or pyrotechnics. | High oxygen content and energy release of the perchlorate anion. |

| Astrochemistry | Model compound for studying brines in extraterrestrial environments. researchgate.net | Significant freezing point depression of aqueous solutions. |

Q & A

Q. What are the fundamental chemical properties and structural characteristics of perchloric acid–morpholine (1/1)?

Perchloric acid (HClO₄) is a strong acid with a molar mass of 100.46 g/mol, existing as a liquid at standard temperature and pressure (STP) with a density of 1.77 g/cm³ . When combined with morpholine (C₄H₉NO) in a 1:1 molar ratio, the resulting adduct forms through proton transfer, where the morpholine acts as a base. Structural analysis via Lewis dot diagrams reveals that HClO₄ has a tetrahedral geometry with three double-bonded oxygen atoms and one hydroxyl group . Researchers should validate the stoichiometry using techniques like X-ray crystallography or NMR spectroscopy to confirm the 1:1 ratio .

Q. How is perchloric acid–morpholine (1/1) utilized in non-aqueous titrations, and what methodological considerations are critical?

Perchloric acid in glacial acetic acid (0.1 M) is a common titrant for weakly basic compounds, including amines like morpholine. The reaction is driven by the leveling effect , where acetic acid (a weak solvent) enhances the acidity of HClO₄, enabling complete proton transfer . Methodological steps include:

- Solvent selection : Glacial acetic acid ensures solubility and stabilizes ionic intermediates.

- Endpoint detection : Potentiometric titration with a glass electrode is preferred due to the non-aqueous medium .

- Standardization : Use potassium hydrogen phthalate (KHP) as a primary standard to calibrate the titrant .

Q. What safety protocols are essential when handling perchloric acid–morpholine adducts in laboratory settings?

The NFPA rates HClO₄ as a health hazard 3 (severe risk) and reactivity 3 (oxidizing agent). Key precautions include: